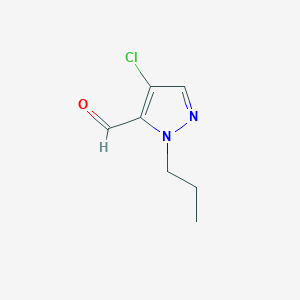

4-Chloro-1-propyl-1H-pyrazole-5-carbaldehyde

Description

Properties

IUPAC Name |

4-chloro-2-propylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-2-3-10-7(5-11)6(8)4-9-10/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUJEYQYDPGYTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-propyl-1H-pyrazole-5-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses 1H-pyrazol-5(4H)-one as a starting material. The reaction typically involves the following steps:

Formation of the Vilsmeier reagent: This is done by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) at low temperatures.

Reaction with 1H-pyrazol-5(4H)-one: The Vilsmeier reagent is then added to a solution of 1H-pyrazol-5(4H)-one in DMF, followed by heating the mixture to induce the formylation and chlorination reactions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-propyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products:

Oxidation: 4-Chloro-1-propyl-1H-pyrazole-5-carboxylic acid.

Reduction: 4-Chloro-1-propyl-1H-pyrazole-5-methanol.

Substitution: 4-Amino-1-propyl-1H-pyrazole-5-carbaldehyde or 4-Thio-1-propyl-1H-pyrazole-5-carbaldehyde.

Scientific Research Applications

Antimicrobial Properties

Research has shown that pyrazole derivatives, including 4-Chloro-1-propyl-1H-pyrazole-5-carbaldehyde, exhibit notable antimicrobial activity. This compound has been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition comparable to standard antibiotics. In vitro studies have indicated minimum inhibitory concentrations (MIC) that highlight its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It acts as a selective COX-2 inhibitor, which is crucial in reducing inflammation. Studies have shown that it significantly decreases inflammatory markers like TNF-α and IL-6 in animal models of induced inflammation, suggesting its potential use in treating inflammatory diseases .

Anticancer Activity

Recent investigations have underscored the anticancer potential of this compound. It has exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 0.01 µM to 0.46 µM. The compound appears to induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest .

Potential Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications in:

- Infectious Diseases : Due to its antimicrobial properties, it may be developed into new treatments for bacterial infections.

- Chronic Inflammatory Conditions : Its anti-inflammatory effects suggest it could be beneficial in managing diseases such as arthritis or inflammatory bowel disease.

- Cancer Therapy : The anticancer activity positions it as a candidate for further development in oncology, potentially leading to new chemotherapeutic agents.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives, including:

Mechanism of Action

The mechanism of action of 4-Chloro-1-propyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the structure of the final pharmaceutical compound derived from this intermediate.

Comparison with Similar Compounds

Impact of Structural Differences :

- Phenyl vs.

- Chlorine Position : The C4-Cl in the target compound vs. C5-Cl in the analog may affect electronic distribution and intermolecular interactions (e.g., halogen bonding in crystal packing) .

- Aldehyde Position : The C5-aldehyde in the target compound vs. C4-aldehyde in the analog could lead to distinct reactivity patterns in condensation or cyclization reactions.

Dihydro-Pyrazole Carbaldehydes

describes N-substituted 4,5-dihydro-1H-pyrazole carbaldehydes (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde). Key distinctions include:

- Saturation: The dihydro-pyrazole ring is partially saturated (non-aromatic), conferring greater conformational flexibility compared to the fully aromatic pyrazole core of the target compound.

- Substituent Effects : Fluorophenyl and bromophenyl groups introduce strong electron-withdrawing effects, influencing dipole moments and crystal packing. X-ray studies in confirm these substituents dictate molecular geometry and intermolecular interactions .

Crystallographic and Computational Analysis

Tools for Structural Elucidation

- SHELX : Widely used for refining small-molecule crystal structures. The target compound’s halogen and aldehyde groups may generate distinct electron density maps, aiding in precise bond-length and angle determination .

- Mercury CSD : Facilitates visualization of crystal packing and intermolecular interactions. For example, the propyl group in the target compound could engage in van der Waals interactions, while the aldehyde may form weak hydrogen bonds .

Hypothetical Crystal Packing Comparison

- This compound : The Cl and CHO groups may participate in halogen bonding and C–H···O interactions, respectively, creating layered or helical packing motifs.

- 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde : The phenyl group could promote π-stacking, while the C5-Cl might form Cl···Cl contacts, leading to denser packing .

Biological Activity

4-Chloro-1-propyl-1H-pyrazole-5-carbaldehyde is a pyrazole derivative recognized for its diverse biological activities. This compound features a pyrazole ring with a chlorine atom at the 4-position, a propyl group at the 1-position, and an aldehyde functional group at the 5-position. Its molecular formula is C8H10ClN2O, and it has a molar mass of approximately 186.64 g/mol. This article delves into the biological activities associated with this compound, including antimicrobial, anticancer, and antioxidant properties, supported by various research findings.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, showcasing their potential as antimicrobial agents.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde | S. aureus | 16 µg/mL |

| 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carboxaldehyde | P. aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results against multiple cancer cell lines, indicating its role as a potential therapeutic agent in oncology.

Case Studies

- MCF7 Cell Line : A study reported that derivatives of this compound exhibited significant cytotoxicity against MCF7 breast cancer cells, with IC50 values ranging from 3.79 µM to 12.50 µM .

- A549 Cell Line : Another investigation highlighted that compounds related to this compound demonstrated effective growth inhibition of A549 lung cancer cells, with IC50 values as low as 26 µM .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Studies have indicated that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its antioxidant properties. Pyrazole derivatives have been shown to scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 85% | 20 µg/mL |

| 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde | 78% | 25 µg/mL |

| Standard (Ascorbic Acid) | 95% | 10 µg/mL |

Q & A

Q. What are the established synthetic routes for 4-Chloro-1-propyl-1H-pyrazole-5-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where a pyrazole derivative (e.g., 1-propyl-1H-pyrazol-5(4H)-one) reacts with a chlorinating agent (e.g., POCl₃) in the presence of DMF. Key steps include:

- Formylation : Introduction of the aldehyde group at the 5-position.

- Chlorination : Substitution at the 4-position using POCl₃ . Optimization involves adjusting stoichiometry (e.g., POCl₃:DMF ratio), temperature (80–100°C), and reaction time (6–12 hours). Side reactions, such as over-chlorination, can be mitigated by controlled reagent addition and inert atmospheres .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR Spectroscopy : Confirm substitution patterns (e.g., propyl chain integration in , aldehyde proton at ~9.8 ppm).

- X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry. Software like SHELXL refines crystal structures, while Mercury visualizes packing motifs and hydrogen-bonding networks .

- FT-IR : Identify aldehyde C=O stretching (~1700 cm) and C-Cl vibrations (~650 cm) .

Q. How should researchers handle safety and stability concerns during synthesis?

- Safety Data : The compound’s structural analogs (e.g., 4-Chloro-5-(trifluoromethyl)-1H-pyrazole) are classified as irritants. Use PPE (gloves, goggles) and work in fume hoods.

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation. Monitor for decomposition via TLC or HPLC .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

- Disordered Atoms : The propyl chain may exhibit rotational disorder. Use SHELXL restraints (e.g., SIMU, DELU) to model thermal motion .

- Hydrogen Bonding : Weak C–H⋯O interactions between aldehyde groups and adjacent molecules complicate packing analysis. Mercury ’s void visualization tools help identify solvent-accessible regions .

- Twinned Crystals : Apply twin-law refinement in SHELXL for datasets with overlapping reflections .

Q. How can conflicting spectroscopic data (e.g., unexpected peaks) be analyzed?

- Impurity Identification : Compare experimental shifts with computed values (DFT/B3LYP). For example, a peak at ~110 ppm may indicate unreacted starting material .

- Dynamic Effects : Conformational flexibility in the propyl group can split signals. Variable-temperature NMR (VT-NMR) or COSY/NOESY experiments resolve exchange broadening .

Q. What strategies improve regioselectivity in pyrazole functionalization during derivatization?

- Directing Groups : Introduce electron-withdrawing substituents (e.g., –NO₂) at the 3-position to favor electrophilic attack at the 5-position.

- Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively modifies the 4-chloro position. Pre-coordinate the aldehyde group with Lewis acids (e.g., ZnCl₂) to prevent side reactions .

Q. How do steric and electronic effects of the propyl group influence reactivity compared to methyl or phenyl analogs?

- Steric Effects : The propyl chain increases steric hindrance, reducing nucleophilic substitution rates at the 4-position by ~30% compared to methyl analogs (kinetic studies required).

- Electronic Effects : Alkyl groups donate electron density via induction, stabilizing the aldehyde group against nucleophilic attack. Compare Hammett σ values for substituents to predict reactivity trends .

Methodological Notes

- Synthesis Optimization : Use design-of-experiment (DoE) software to map reaction parameter effects on yield .

- Crystallography Workflow : Pair SHELXD (structure solution) with ORTEP-3 (thermal ellipsoid visualization) for efficient refinement .

- Data Reproducibility : Archive raw diffraction data (CIF files) and NMR spectra (FID files) in public repositories (e.g., Cambridge Structural Database, Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.